molecular formula C14H21N3O2 B12107576 Dabigatran Etexilate iMpurity I

Dabigatran Etexilate iMpurity I

Cat. No.: B12107576
M. Wt: 263.34 g/mol
InChI Key: QNEVYUOYQNDIEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dabigatran Etexilate iMpurity I is a chemical compound that is often encountered as an impurity in the synthesis of Dabigatran Etexilate, an oral anticoagulant drug. Dabigatran Etexilate is a prodrug that is converted into its active form, Dabigatran, which acts as a direct thrombin inhibitor. The presence of impurities like this compound can affect the purity, efficacy, and safety of the final pharmaceutical product.

Preparation Methods

The synthesis of Dabigatran Etexilate iMpurity I can be traced back to the synthetic routes used for Dabigatran Etexilate. One common method involves the use of N-hexyl-4-nitrophenyl carbonate as a synthon, which helps in reducing the formation of potential impurities . The preparation involves several steps, including nucleophilic substitution, amidine formation, and esterification. Industrial production methods focus on optimizing reaction conditions to minimize the formation of impurities and ensure high yield and purity of the final product .

Chemical Reactions Analysis

Dabigatran Etexilate iMpurity I undergoes various chemical reactions, including:

Scientific Research Applications

Dabigatran Etexilate iMpurity I is primarily studied in the context of pharmaceutical research to understand its impact on the purity and efficacy of Dabigatran Etexilate. Analytical methods such as LC-MS are used to detect and quantify this impurity in pharmaceutical formulations . Research also focuses on developing methods to minimize its formation during synthesis and to ensure the safety and efficacy of the final drug product .

Mechanism of Action

As an impurity, Dabigatran Etexilate iMpurity I does not have a direct mechanism of action like the active drug Dabigatran. its presence can interfere with the intended pharmacological effects of Dabigatran by affecting its purity and stability. The molecular targets and pathways involved are primarily related to the degradation and stability of the active pharmaceutical ingredient .

Comparison with Similar Compounds

Dabigatran Etexilate iMpurity I can be compared with other impurities and related substances found in Dabigatran Etexilate formulations. Similar compounds include Dabigatran Etexilate N-Oxide, Dabigatran Etexilate Propanoate, and Dabigatran Ethyl Carbamate Impurity . These impurities share similar synthetic origins and can affect the overall quality of the pharmaceutical product. This compound is unique in its specific formation pathway and its impact on the stability of Dabigatran Etexilate .

Properties

IUPAC Name

hexyl N-(4-aminobenzenecarboximidoyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c1-2-3-4-5-10-19-14(18)17-13(16)11-6-8-12(15)9-7-11/h6-9H,2-5,10,15H2,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNEVYUOYQNDIEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC(=O)NC(=N)C1=CC=C(C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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